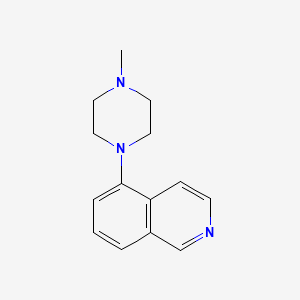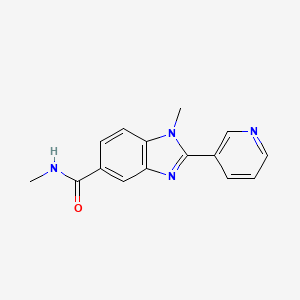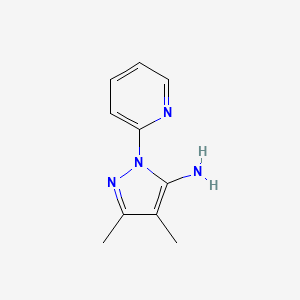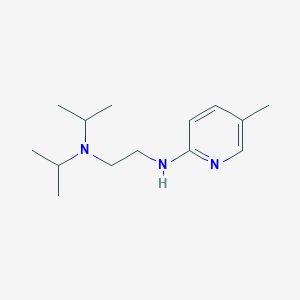
N-(5-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxaldehyde and ethane-1,2-diamine.
Condensation Reaction: The aldehyde group of 5-methyl-2-pyridinecarboxaldehyde reacts with one of the amine groups of ethane-1,2-diamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The resulting amine is alkylated with isopropyl halides to introduce the isopropyl groups on the nitrogen atoms.
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can be scaled up using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the amine groups can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary amines with reduced nitrogen functionalities.
Substitution: Functionalized derivatives with various substituents on the pyridine ring or amine groups.
科学研究应用
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions in enzymes, altering their activity and leading to various biological effects. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules contributes to its bioactivity.
相似化合物的比较
Similar Compounds
- N-(2-pyridyl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(4-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(3-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
Uniqueness
N-(5-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups on the nitrogen atoms also contributes to its distinct properties compared to similar compounds.
属性
分子式 |
C14H25N3 |
|---|---|
分子量 |
235.37 g/mol |
IUPAC 名称 |
N-(5-methylpyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-11(2)17(12(3)4)9-8-15-14-7-6-13(5)10-16-14/h6-7,10-12H,8-9H2,1-5H3,(H,15,16) |
InChI 键 |
FDFYBGPUOXYSIG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NCCN(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13873833.png)

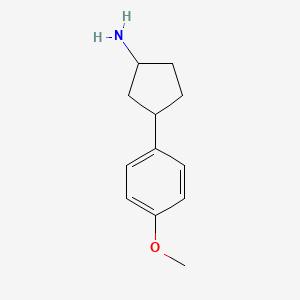
![3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal](/img/structure/B13873844.png)


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
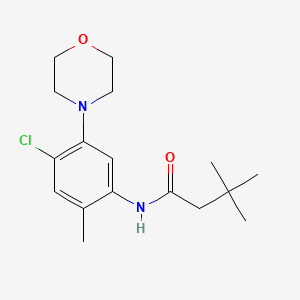
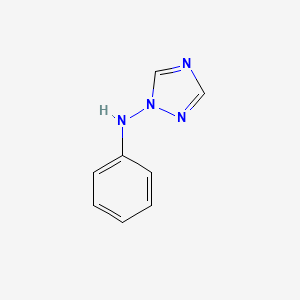
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)

